molecular formula C8H9BrN2O B2785411 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one CAS No. 140911-21-3

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one

Cat. No.: B2785411
CAS No.: 140911-21-3
M. Wt: 229.077
InChI Key: PWTOWLSCRXUWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a heterocyclic compound that contains a quinoxaline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromine atom and the tetrahydroquinoxaline ring system imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one typically involves the bromination of 5,6,7,8-tetrahydroquinoxalin-2-one. One common method is to react 5,6,7,8-tetrahydroquinoxalin-2-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in optimizing the reaction parameters and reducing the production costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tetrahydroquinoxaline ring can be oxidized to form quinoxaline derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoxaline or fully reduced quinoxaline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are usually performed in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted quinoxaline derivatives.

    Oxidation Reactions: Products include quinoxaline and its derivatives.

    Reduction Reactions: Products include dihydroquinoxaline and fully reduced quinoxaline derivatives.

Scientific Research Applications

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the quinoxaline ring system can facilitate binding to these targets, leading to the desired biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroquinoxalin-2-one: Lacks the bromine atom, which can affect its reactivity and biological activity.

    Quinoxaline: The fully aromatic version of the compound, which has different electronic properties.

    6-bromo-1,2,3,4-tetrahydroquinoline: Another brominated heterocyclic compound with a different ring system.

Uniqueness

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is unique due to the presence of both the bromine atom and the tetrahydroquinoxaline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications based on recent research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C8_8H9_9BrN2_2O
  • Molecular Weight : 229.077 g/mol
  • IUPAC Name : this compound
  • CAS Number : 140911-21-3

The compound features a bromine atom and a tetrahydroquinoxaline ring system that contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of 5,6,7,8-tetrahydroquinoxalin-2-one using bromine in solvents like acetic acid or chloroform. This reaction can be optimized in industrial settings using continuous flow reactors to enhance yield and control reaction conditions.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit broad-spectrum antimicrobial properties. A study demonstrated that various quinoxaline compounds showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in 3-bromo-5,6,7,8-tetrahydroquinoxalin-2-one may enhance its antibacterial efficacy compared to non-brominated analogs .

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies revealed that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance:

Cell Line IC50 (μg/mL) Activity Level
MCF-7 (Breast Cancer)0.01 - 0.06Highly Active
NCI-H460 (Lung Cancer)1.18 - 2.86Moderately Active
WI 38 (Normal Fibroblast)>100Non-Cytotoxic

These findings suggest that 3-bromo derivatives can be promising candidates for developing new anticancer therapies .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. The bromine atom may facilitate binding to these targets due to its electronegativity and steric properties. Additionally, the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis may contribute to its anticancer activity.

Case Studies

Several studies have highlighted the biological activity of quinoxaline derivatives:

  • Antimicrobial Study : A series of quinoxaline derivatives were tested against multiple bacterial strains. The results indicated that compounds with a bromine substituent displayed enhanced antimicrobial activity compared to their non-brominated counterparts .
  • Anticancer Evaluation : In a comparative study of various quinoxaline derivatives against human cancer cell lines (MCF-7 and NCI-H460), it was found that certain derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTOWLSCRXUWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=O)C(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140911-21-3
Record name 3-bromo-1,2,5,6,7,8-hexahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.